molecular formula C12H10O3S B2951320 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid CAS No. 63471-83-0

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid

Cat. No.: B2951320
CAS No.: 63471-83-0
M. Wt: 234.27
InChI Key: FDRBYNKJXWUFJO-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid (CAS 63471-83-0) is a high-purity chemical compound with the molecular formula C 12 H 10 O 3 S and a molecular weight of 234.27 g/mol . Its structure features a benzothiophene moiety linked to a 4-oxobutanoic acid chain, providing a versatile scaffold for medicinal chemistry and drug discovery research . This compound is recognized for its potential in pharmaceutical development, particularly as a key intermediate or precursor in the synthesis of more complex molecules. The benzothiophene core is a privileged structure in medicinal chemistry, often associated with diverse biological activities. Researchers can utilize this compound in the exploration of new therapeutic agents, leveraging its defined structure for structure-activity relationship (SAR) studies. It is strictly for research applications in a controlled laboratory environment. As a supplier, we ensure high-quality standards. This product is intended for use by qualified researchers only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-benzothiophen-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-10(5-6-12(14)15)9-7-16-11-4-2-1-3-8(9)11/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRBYNKJXWUFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the benzothiophene ring system under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Chemistry: 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is used as an intermediate in the synthesis of other heterocyclic compounds, such as pyridines and quinolines . Its unique structure makes it valuable for developing new chemical entities with potential biological activity.

Biology and Medicine: The compound has been studied for its potential as an inhibitor of enzymes like acetylcholinesterase . This property makes it a candidate for developing treatments for neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in various chemical processes highlights its importance in manufacturing.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Aromatic and Heteroaromatic Derivatives

Compound Name Substituent Key Features/Applications Molecular Formula Reference
4-(4-Fluorophenyl)-4-oxobutanoic acid Fluorophenyl Increased electronegativity; potential acidity modulation C₁₀H₉FO₃
4-(2-Aminophenyl)-4-oxobutanoic acid (KY1) 2-Aminophenyl Amine group enhances hydrogen bonding; pH-dependent solubility C₁₀H₁₁NO₃
4-(8-Octyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid Dibenzothiophene + octyl chain Enhanced lipophilicity; used in lipid oxidation studies C₂₄H₂₆O₃S
4-(3-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid Indazole Heterocyclic structure for targeted receptor interactions C₁₂H₁₂N₂O₃

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in ): Increase acidity of the carboxylic acid group, enhancing solubility in polar solvents.
  • Benzothiophene vs.
  • Heterocyclic Moieties : Indazole () introduces nitrogen atoms, enabling hydrogen bonding and π-stacking interactions critical for biological activity.

Chelators and Radiopharmaceutical Derivatives

Compound Name Substituent Key Features/Applications Molecular Formula Reference
4-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-4-oxobutanoic acid (Compound 7) Tetrazine + benzylamino Chelator for ⁸⁹Zr labeling in radiopharmaceuticals C₁₄H₁₂N₆O₃
4-((Benzyloxy)(methyl)amino)-4-oxobutanoic acid Benzyloxy + methylamino Intermediate in radiopharmaceutical chelator synthesis C₁₂H₁₅NO₄

Key Observations :

  • Tetrazine Functionalization (): Enables bioorthogonal "click chemistry" for rapid conjugation with biomolecules, critical in targeted radiotherapy.
  • Benzyloxy Groups (): Improve stability during synthesis but may reduce aqueous solubility.

Alkyl and Alkoxy Derivatives

Compound Name Substituent Key Features/Applications Molecular Formula Reference
4-Oxo-4-(prop-2-yn-1-yloxy)butanoic acid (S2) Propargyloxy Acetylene group for click chemistry applications C₇H₈O₄
4-(Cyclopentyloxy)-4-oxobutanoic acid (S10) Cyclopentyloxy Bulky substituent increases steric hindrance C₉H₁₄O₄
4-(tert-Butoxy)-4-oxobutanoic acid tert-Butoxy Steric bulk reduces metabolic degradation C₈H₁₄O₄

Key Observations :

  • Propargyloxy Groups (): Facilitate copper-catalyzed azide-alkyne cycloaddition (CuAAC), useful in polymer and bioconjugate chemistry.
  • Steric Effects : Cyclopentyloxy () and tert-butoxy () groups enhance stability but may hinder binding to biological targets.

Sulfur-Containing Derivatives

Compound Name Substituent Key Features/Applications Molecular Formula Reference
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid Fluorobenzenesulfonyl + piperazinyl Sulfonyl group enhances binding to enzymes (e.g., kinases) C₁₆H₁₈FN₂O₅S

Key Observations :

  • Sulfonyl Groups (): Improve binding affinity to proteins via polar interactions, commonly exploited in kinase inhibitors.

Biological Activity

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiophene moiety, which is known for its role in modulating biological activity. The presence of the keto group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation was demonstrated in assays where it reduced the viability of various cancer cells .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In studies focused on larvicidal activity against Aedes aegypti, it demonstrated promising results, indicating its potential as a natural insecticide . The LC50 values were found to be competitive compared to conventional insecticides, highlighting its efficacy and safety profile.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several derivatives of benzothiophene compounds, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, supporting the hypothesis that the compound acts through programmed cell death mechanisms .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
InsecticidalLC50 values competitive with conventional agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves Friedel-Crafts acylation of benzothiophene with succinic anhydride derivatives. Optimization includes using Lewis acid catalysts (e.g., AlCl₃) under inert conditions to enhance electrophilic substitution . Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography. Yield improvements (~60-75%) are achievable by controlling stoichiometry and solvent polarity (e.g., dichloromethane or toluene) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess impurities (<2%) .
  • Structural Confirmation : ¹H/¹³C NMR (key peaks: benzothiophene aromatic protons at δ 7.2-8.1 ppm, ketone carbonyl at ~200 ppm in ¹³C) and HRMS for molecular ion verification (expected [M-H]⁻ at m/z 246.03) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Safety Protocol :

  • Hazard Mitigation : Wear nitrile gloves and goggles due to potential skin/eye irritation (GHS Category 2). Avoid inhalation by using fume hoods during synthesis .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?

  • Experimental Design :

  • Derivatization : Introduce substituents at the benzothiophene 2-position (e.g., halogens, methyl groups) to modulate electron density and steric effects.
  • Bioactivity Screening : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare IC₅₀ values to establish SAR trends .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or PPAR-γ .

Q. What crystallographic techniques are suitable for resolving conformational ambiguities in this compound?

  • Crystallography Workflow :

  • Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C to obtain single crystals.
  • Data Collection : X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture system.
  • Analysis : Refine data using SHELXL to determine bond lengths (C=O: ~1.21 Å) and dihedral angles (benzothiophene vs. ketone plane: ~15°) .

Q. How can researchers resolve contradictions in reported solubility data across solvents?

  • Contradiction Analysis :

  • Solubility Testing : Use shake-flask method in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Centrifuge and quantify via UV-Vis (λ_max = 270 nm).
  • Data Reconciliation : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Validate via PXRD and DSC .

Q. What strategies improve the compound’s stability in aqueous buffers for pharmacokinetic studies?

  • Stability Optimization :

  • pH Control : Use phosphate buffer (pH 6.5-7.0) to minimize hydrolysis of the ketone moiety.
  • Light/Temperature : Store solutions at -20°C in amber vials to prevent photodegradation. Add antioxidants (e.g., 0.01% BHT) for long-term stability .

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